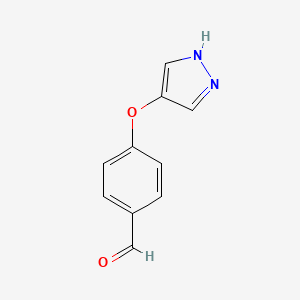
4-((1H-Pyrazol-4-yl)oxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Pyrazol-4-yl)oxy)benzaldehyde is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a pyrazole ring attached to a benzaldehyde moiety through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloropyrazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the pyrazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-((1H-Pyrazol-4-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-((1H-Pyrazol-4-yl)oxy)benzoic acid.
Reduction: 4-((1H-Pyrazol-4-yl)oxy)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
4-((1H-Pyrazol-4-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials
作用機序
The mechanism of action of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pyrazole ring can interact with amino acid residues in the enzyme’s active site, while the benzaldehyde moiety can form additional interactions, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-((1H-Pyrazol-1-yl)benzaldehyde: Similar structure but with the pyrazole ring attached at a different position.
4-((1H-Pyrazol-4-yl)benzoic acid: An oxidized form of 4-((1H-Pyrazol-4-yl)oxy)benzaldehyde.
4-((1H-Pyrazol-4-yl)benzonitrile: A nitrile derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a reactive aldehyde group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
4-(1H-pyrazol-4-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-1-3-9(4-2-8)14-10-5-11-12-6-10/h1-7H,(H,11,12) |
InChIキー |
VIPCYIIPRWUDSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)OC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



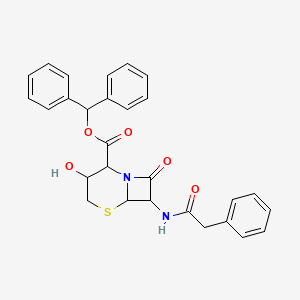


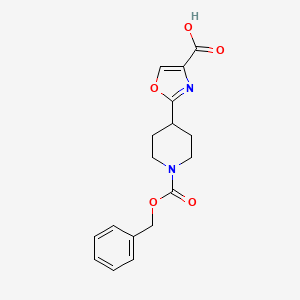
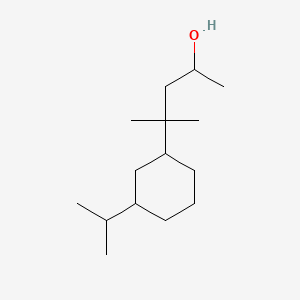


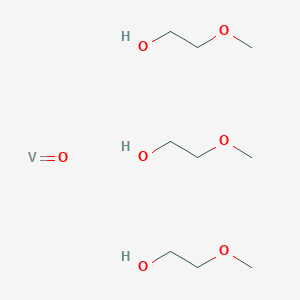


![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
